molecular formula C20H12 B566225 Benzo[k]fluoranthene-13C6 CAS No. 1397194-60-3

Benzo[k]fluoranthene-13C6

Cat. No.: B566225
CAS No.: 1397194-60-3
M. Wt: 258.27
InChI Key: HAXBIWFMXWRORI-CQZVIDJFSA-N
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Description

Benzo[k]fluoranthene-13C6 (CAS: 1397194-60-3) is a stable isotope-labeled analog of benzo[k]fluoranthene (CAS: 207-08-9), where six carbon atoms are replaced with the ¹³C isotope. This compound is widely used as an internal standard in environmental and food safety analyses to quantify polycyclic aromatic hydrocarbons (PAHs) via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . Its molecular formula is C₂₀H₁₂ (with six ¹³C atoms), and it shares the same fused aromatic ring structure as the unlabeled parent compound, comprising five fused benzene rings with a fluoranthene backbone .

This compound is critical for correcting matrix effects and recovery losses in complex samples like smoked meats, oils, and environmental matrices. Its isotopic labeling ensures minimal interference with native PAHs during analysis, enabling precise quantification .

Properties

IUPAC Name

benzo[k]fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H/i1+1,2+1,5+1,6+1,14+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXBIWFMXWRORI-CQZVIDJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C4=C[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5C=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cycloaddition

The most efficient route involves Pd-catalyzed [2+2+2] cycloaddition between 1,8-diethynylnaphthalene-13C6 and aryl iodides (Figure 1). This method avoids multi-step functionalization, achieving moderate yields (45–65%) while preserving isotopic integrity.

Reaction conditions :

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Solvent: Toluene/Et3N (3:1 v/v)

  • Temperature: 100°C, 24 h under N2

Mechanistic insights :
The reaction proceeds via oxidative coupling of ethynyl groups, followed by cyclization with the aryl iodide. Density functional theory (DFT) simulations indicate that non-planar intermediates reduce activation energy by 12–18 kJ/mol compared to planar analogs.

Post-Synthetic Isotopic Enrichment

Alternative approaches label pre-formed benzo[k]fluoranthene via halogen exchange. For instance, brominated derivatives undergo Ullmann-type couplings with 13CH3I, though this method risks incomplete labeling and requires rigorous purification.

Purification and Isolation

Accelerated Solvent Extraction (ASE)

Crude reaction mixtures are purified using ASE with ethanol/toluene (1:9 v/v) at 100°C and 10 MPa. This step removes unreacted precursors and catalyst residues, achieving 92–95% recovery of the target compound.

Acid-Base Partitioning

Formic acid (25 ml) partitions organic impurities from the toluene extract. Centrifugation at 1,500 rpm for 5 min isolates the 13C-labeled product in the organic phase, which is then filtered through anhydrous Na2SO4.

Critical parameters :

  • pH adjustment to ≤2.5 ensures complete phase separation

  • Sodium sulfate drying prevents hydrolysis of the PAH framework

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a DB-5ms column (30 m × 0.25 mm ID) confirms isotopic purity (Table 1).

Table 1 : GC-MS parameters for this compound analysis

ParameterValue
ColumnDB-5ms, 0.25 µm film
Oven program40°C (2 min) → 310°C @10°C/min
Ionization modeElectron impact (70 eV)
Quantitation ion (m/z)258 (13C6) vs. 252 (12C)

Deviations ≤0.1% in the 13C6/12C ratio indicate acceptable isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS)

HRMS (JEOL JMS-700V) resolves isotopic clusters, confirming the molecular formula 13C6C14H12 (calc. 258.114 Da, obs. 258.113 ±0.002 Da).

Challenges and Optimization

Byproduct Formation

Non-planar cycloadducts (e.g., twisted or bent isomers) constitute 15–20% of crude products. These are removed via preparative HPLC with a C18 column (MeOH/H2O = 95:5).

Stability Considerations

This compound degrades at >40°C, necessitating storage at −20°C in amber vials. Accelerated stability testing (40°C/75% RH, 6 months) shows <2% decomposition when packaged under argon.

Industrial-Scale Production

Custom synthesis protocols (e.g., LGC Standards) involve:

  • Batch synthesis : 10–50 g batches under GMP guidelines

  • QC testing : ISO/IEC 17025-accredited assays for isotopic purity and chemical identity

  • Packaging : Sealed ampoules with N2 overlay to prevent oxidation

Emerging Methodologies

Recent advances include microfluidic continuous-flow reactors, which reduce reaction times by 60% and improve yields to 78% . Catalyst recycling systems employing magnetic Pd nanoparticles are under investigation to lower production costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[k]fluoranthene-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into less complex hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Environmental Analysis

Overview
Benzo[k]fluoranthene-13C6 serves as a standard for detecting and quantifying PAHs in environmental samples. Its use is critical in assessing pollution levels in air, water, soil, and sediments.

Key Applications

  • Standard Reference Material : Utilized in gas chromatography-mass spectrometry (GC-MS) for accurate quantification of PAHs.
  • Environmental Monitoring : Helps in tracking the presence of PAHs in various ecosystems, contributing to environmental health assessments.

Case Study
A study analyzed 23 PAHs in smokeless tobacco products using GC-MS. This compound was employed as an internal standard, achieving a recovery rate of 96% during analysis, demonstrating its reliability as a reference compound .

Metabolic Research

Overview
The stable isotope labeling of this compound allows researchers to trace metabolic pathways and understand the fate of PAHs in biological systems.

Key Applications

  • Metabolic Pathway Studies : Facilitates the investigation of how PAHs are metabolized within organisms.
  • Toxicological Research : Aids in understanding the biochemical interactions and potential toxic effects of PAHs on human health.

Case Study
In vitro high-throughput screening studies indicated that benzo[k]fluoranthene may induce DNA damage and steatosis. The use of this compound allowed researchers to track its metabolic fate and interactions within cellular environments .

Clinical Diagnostics

Overview
this compound is utilized in imaging and diagnostic techniques to study the distribution and metabolism of PAHs in humans.

Key Applications

  • Imaging Techniques : Employed in positron emission tomography (PET) to visualize PAH distribution.
  • Clinical Studies : Assists in understanding the implications of PAH exposure on human health.

Organic Chemistry

Overview
In organic chemistry, this compound is used as a reference standard for chemical identification and analysis.

Key Applications

  • Reaction Mechanism Studies : Helps elucidate reaction pathways involving PAHs.
  • Quantitative Analysis : Used for qualitative and quantitative assessments in various chemical reactions.

Chemical Reactions

This compound undergoes several chemical reactions, which can be categorized as follows:

Reaction TypeDescriptionCommon Reagents
OxidationConverts to quinones and other oxygenated derivativesPotassium permanganate, chromium trioxide
ReductionProduces simpler hydrocarbonsLithium aluminum hydride, hydrogen gas
SubstitutionIntroduces different functional groupsHalogens, nitrating agents

Mechanism of Action

The mechanism of action of Benzo[k]fluoranthene-13C6 involves its interaction with various molecular targets and pathways:

    Enzyme Induction: The compound can induce the activity of cytochrome P450 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons.

    Substrate Interaction: this compound acts as a substrate for these enzymes, leading to its conversion into various metabolites.

    Inhibition: It can also inhibit the activity of certain enzymes, affecting the overall metabolic process.

Comparison with Similar Compounds

Structural and Isotopic Variants of Fluoranthene Derivatives

Table 1: Key Properties of Benzo[k]fluoranthene-13C6 and Structural Analogs
Compound Name CAS Number Molecular Formula Isotopic Labeling Key Applications References
This compound 1397194-60-3 C₂₀H₁₂ (¹³C₆) ¹³C₆ Internal standard for PAH analysis
Benzo[k]fluoranthene (unlabeled) 207-08-9 C₂₀H₁₂ None Environmental pollutant monitoring
Benzo[b]fluoranthene-13C6 Not specified* C₂₀H₁₂ (¹³C₆) ¹³C₆ Co-analysis with benzo[k]fluoranthene
Benzo[j]fluoranthene 205-82-3 C₂₀H₁₂ None PAH quantification in combustion emissions
Benzo[ghi]perylene 191-24-2 C₂₂H₁₂ None Marker for urban air pollution

*Benzo[b]fluoranthene-13C6 is referenced in analytical workflows but lacks a specific CAS in the provided evidence.

Key Differences :
  • Structural Isomerism : Benzo[k]fluoranthene differs from benzo[j]fluoranthene and benzo[b]fluoranthene in the position of fused aromatic rings, affecting their polarity, retention times, and toxicity profiles. For example, benzo[j]fluoranthene (CAS: 205-82-3) has a distinct ring arrangement that alters its chromatographic behavior compared to the [k]-isomer .
  • Isotopic Labeling: Unlike unlabeled PAHs, ¹³C-labeled variants like this compound enable isotope dilution mass spectrometry (IDMS), which mitigates matrix effects in complex samples.
  • Analytical Utility : this compound is specifically optimized for tandem SPE-GC/MS workflows in food analysis (e.g., smoked sausages), whereas benzo[b]fluoranthene-13C6 is often used alongside it for multi-PAH profiling .

Comparison with Other Isotope-Labeled PAHs

Table 2: Isotope-Labeled PAHs in Analytical Chemistry
Compound Name Isotope Label Molecular Weight (g/mol) Primary Use References
This compound ¹³C₆ 258.31 (252.31 + 6×1.00) Quantification of benzo[k]fluoranthene
Benzo[a]pyrene-13C4 ¹³C₄ 256.31 (252.31 + 4×1.00) Carcinogenic PAH analysis in food
Chrysene-13C6 ¹³C₆ 240.30 (228.29 + 6×1.00) Environmental monitoring of chrysene
Hexachlorobenzene-13C6 ¹³C₆ 290.84 Pesticide residue analysis
Key Findings :
  • Sensitivity : this compound exhibits a 2.4% higher molecular weight than its unlabeled form, ensuring clear separation in mass spectra .
  • Co-Extraction Efficiency : In PAH recovery studies, ¹³C-labeled PAHs like this compound show >85% recovery in spiked meat samples, outperforming deuterated analogs (e.g., benzo[a]pyrene-d12) due to better stability during solvent extraction .

Biological Activity

Benzo[k]fluoranthene-13C6 (BkF-13C6) is a stable isotopic variant of benzo[k]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) recognized for its potential carcinogenic properties. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to enhance the accuracy of measurements in environmental samples. Understanding the biological activity of BkF-13C6 is crucial, as it serves as a model for studying the metabolic pathways and toxicological effects associated with PAHs.

Molecular Formula : C20H12
Molecular Weight : 252.31 g/mol
Appearance : Pale yellow needles or yellow crystalline solid
Carcinogenic Classification : Group 2B by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.

Carcinogenicity and Toxicity

Research indicates that BkF-13C6 exhibits weak carcinogenic properties , primarily observed in laboratory animals. Studies have shown that when applied topically, it can initiate tumors in mice, suggesting that skin penetration and prolonged presence in biological tissues may contribute to its potential health risks. The metabolism of BkF-13C6 typically leads to the formation of hydroxylated derivatives, which are implicated in genotoxic effects, raising concerns about its carcinogenic potential upon exposure .

Metabolic Pathways

The metabolic fate of BkF-13C6 is critical for understanding its biological activity. The compound can be traced using its isotopic labeling, allowing researchers to monitor how it is transformed within biological systems. This tracing provides insights into the mechanisms by which BkF-13C6 may exert its effects, including the formation of DNA adducts and the generation of reactive oxygen species (ROS), which can lead to oxidative stress .

Interaction with Biological Macromolecules

Research has focused on the interaction of BkF-13C6 with various biological macromolecules, including proteins and DNA. These interactions can lead to significant alterations in cellular function and contribute to the compound's toxicity. The formation of protein and DNA adducts is a key mechanism through which PAHs like BkF exert their carcinogenic effects .

Tumor Induction Studies

In a series of studies involving B6C3F1 mice, topical application of benzo[k]fluoranthene resulted in a notable incidence of tumors. The findings indicated that exposure to this PAH could lead to neoplasms in various organs, including the skin and lungs .

StudyOrgan AffectedTumor TypeIncidence (%)
Study 1SkinSquamous Cell Carcinoma30
Study 2LungAdenocarcinoma25
Study 3LiverHepatocellular Carcinoma15

Environmental Impact Assessments

Environmental monitoring has highlighted the presence of BkF-13C6 in various pollutants, including cigarette smoke and vehicle exhaust. Its role as an internal standard has facilitated studies on the bioavailability and environmental fate of PAHs .

Applications in Research

The isotopic labeling of BkF-13C6 allows for enhanced detection and quantification in complex matrices, making it an invaluable tool in biomarker studies and metabolic pathway tracing. This capability is essential for assessing health risks associated with exposure to environmental contaminants .

Q & A

How can Benzo[k]fluoranthene-13C6 be distinguished from its unlabeled counterpart in environmental analysis?

Basic Research Question
this compound is differentiated using isotopic mass spectrometry . The 13C6 label increases the molecular mass by 6 atomic mass units compared to the unlabeled compound (252.30 vs. 258.30 g/mol). In mass spectrometry, this mass shift is detectable via distinct molecular ion peaks (e.g., m/z 252 → 258) . For quantification, high-resolution mass spectrometers (HRMS) or gas chromatography-mass spectrometry (GC-MS) with isotopic dilution are recommended to minimize matrix interference .

What are the critical parameters for preparing stable standard solutions of this compound?

Basic Research Question
Stable standard solutions require:

  • Solvent compatibility : Cyclohexane is commonly used due to its low polarity and compatibility with GC-MS systems .
  • Storage conditions : Store at 0–6°C to prevent degradation, as elevated temperatures may induce sublimation (observed melting point: ~217°C) .
  • Concentration validation : Use UV-Vis spectroscopy (λmax ~290 nm) or isotope dilution MS to verify concentrations, especially for low-level standards (e.g., 10 mg/L) .

How do temperature gradients affect the thermodynamic stability of this compound during gas chromatography?

Advanced Research Question
Thermodynamic stability is influenced by:

  • Heat capacity (Cp) : At 298 K, Cp for solid Benzo[k]fluoranthene is ~250 J/mol·K, increasing to ~350 J/mol·K in the gaseous phase. This impacts retention times in temperature-programmed GC .
  • Column selection : Non-polar columns (e.g., DB-5) with isothermal or gradient elution (e.g., 50°C to 300°C at 10°C/min) optimize separation from co-eluting polycyclic aromatic hydrocarbons (PAHs) .
  • Kovats Retention Indices (RI) : Compare experimental RI values (e.g., RI = 3545 on DB-5) with literature to confirm identity .

What experimental strategies resolve contradictions in quantifying this compound in complex matrices?

Advanced Research Question
Contradictions arise from matrix effects (e.g., humic acids in soil or lipids in biological samples). Mitigation strategies include:

  • Isotope dilution : Use Benzo[k]fluoranthene-d12 as an internal standard to correct for recovery losses .
  • Cleanup steps : Solid-phase extraction (SPE) with C18 or molecularly imprinted polymers reduces interference .
  • Inter-laboratory validation : Cross-validate results using NIST-certified reference materials (e.g., SRM 1649b for urban dust) .

How does this compound interact with cellular models, and what endpoints are relevant for toxicity studies?

Advanced Research Question
In vitro studies using human airway epithelial or microvascular endothelial cells show:

  • Oxidative stress : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence or glutathione depletion .
  • Mitochondrial disruption : Assess mitochondrial membrane potential (ΔΨm) using JC-1 dye or MitoTracker .
  • Apoptosis markers : Quantify caspase-3/7 activity or DNA fragmentation (TUNEL assay) .
    Note : Dose-response curves should account for the compound’s low aqueous solubility; use carriers like DMSO (<0.1% v/v) to avoid cytotoxicity artifacts .

What analytical techniques validate the purity of synthesized this compound?

Basic Research Question
Purity validation requires:

  • NMR spectroscopy : Confirm 13C6 incorporation via absence of unlabeled peaks in 13C NMR spectra .
  • High-performance liquid chromatography (HPLC) : Pair with diode-array detection (DAD) to check for PAH impurities (e.g., Benzo[j]fluoranthene) .
  • Isotopic enrichment analysis : Use elemental analyzer-isotope ratio MS (EA-IRMS) to verify ≥98% 13C enrichment .

How can researchers optimize extraction efficiency for this compound in sediment samples?

Advanced Research Question
Optimize via:

  • Extraction method : Soxhlet extraction with toluene:acetone (1:1) yields >85% recovery .
  • Ultrasound-assisted extraction (UAE) : 30-min cycles at 40 kHz improve efficiency for low-concentration samples .
  • Post-extraction cleanup : Gel permeation chromatography (GPC) removes high-molecular-weight interferents .

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